![molecular formula C8H10F3N3O3 B11715355 1-Methyl-3-nitro-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B11715355.png)
1-Methyl-3-nitro-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole
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Overview
Description
1-Methyl-3-nitro-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its unique structural features, which include a trifluoropropoxy group and a nitro group attached to the pyrazole ring.
Preparation Methods
The synthesis of 1-Methyl-3-nitro-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole typically involves the nitration of 1-methylpyrazole followed by the introduction of the trifluoropropoxy group. The reaction conditions often include the use of nitric acid and fuming sulfuric acid at elevated temperatures. The optimized conditions for this synthesis involve a reaction temperature of 90°C and a reaction time of 6 hours . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Methyl-3-nitro-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be substituted by nucleophiles such as thiols, phenols, oximes, ammonia, and amines.
Oxidation and Reduction: The nitro group can be reduced to an amino group under appropriate conditions, while the pyrazole ring can undergo oxidation reactions.
Substitution Reactions: The trifluoropropoxy group can be replaced by other substituents under specific conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-3-nitro-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical compounds due to its unique structural features.
Organic Synthesis: It is used as a starting material for the synthesis of more complex heterocyclic systems.
Material Science: The compound’s stability and reactivity make it suitable for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-3-nitro-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole involves its interaction with molecular targets through hydrogen bonding and van der Waals interactions. The nitro group and the trifluoropropoxy group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity . The pathways involved include electrostatic and dispersion effects, which contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
1-Methyl-3-nitro-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole can be compared with other similar compounds such as:
1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: This compound has a similar pyrazole ring structure but with different substituents, leading to variations in reactivity and applications.
3-Nitro-1,2,4-triazol-5-one: Another nitro-containing heterocyclic compound with distinct properties and applications.
The uniqueness of this compound lies in its trifluoropropoxy group, which imparts specific electronic and steric effects, making it a valuable compound in various fields of research and industry.
Biological Activity
1-Methyl-3-nitro-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is a pyrazole derivative that has garnered interest due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article reviews the biological activity of this specific compound, supported by research findings and case studies.
- Molecular Formula: C8H10F3N3O3
- Molecular Weight: 253.18 g/mol
- CAS Number: 1328640-86-3
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Pyrazole derivatives often exhibit their effects through modulation of enzyme activities and receptor interactions. For instance, some studies suggest that pyrazoles can act as inhibitors or agonists for specific receptors involved in inflammatory responses.
Anti-inflammatory Effects
Pyrazole derivatives are also known for their anti-inflammatory activities. The presence of the nitro group in this compound is hypothesized to contribute to these effects by inhibiting cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. This mechanism is similar to that observed in other pyrazole-based drugs like celecoxib .
Anticancer Potential
Some studies have indicated that pyrazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. In vitro assays have shown that certain pyrazoles can effectively reduce cell viability in cancer cell lines such as HeLa and A549 . While specific data on this compound is scarce, its structural similarity to other active pyrazoles suggests potential for similar activity.
Research Findings and Case Studies
Properties
IUPAC Name |
1-methyl-3-nitro-5-(3,3,3-trifluoropropoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3O3/c1-13-6(4-7(12-13)14(15)16)5-17-3-2-8(9,10)11/h4H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHSVDLWJZKWEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)[N+](=O)[O-])COCCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.